REACTION_CXSMILES
|
CC(C)=O.[OH-:5].[Na+].Br[CH2:8][C:9](=O)[C:10]([CH3:22])([CH3:21])[CH:11](Cl)[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=1.[OH2:24]>>[CH3:21][C:10]1([CH3:22])[CH:11]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[CH:9]1[C:8]([OH:24])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
35.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
317 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(C(C1=CC=C(C=C1)OC)Cl)(C)C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 25° C. for a further 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured onto water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extracted again
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C1=CC=C(C=C1)OC)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |